CYP2D6 Inhibition Potency: Low Interaction Risk Compared to Strong Inhibitors
3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one is a weak inhibitor of the critical drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6). In a standardized assay using human liver microsomes with dextromethorphan as a substrate, the compound exhibited an IC50 of 20,000 nM [1]. This is in stark contrast to known strong CYP2D6 inhibitors like Quinidine, which has a reported IC50 of approximately 90 nM in similar microsomal systems [2]. This ~222-fold weaker inhibition suggests that the compound carries a significantly lower risk of causing CYP2D6-mediated drug-drug interactions, a critical differentiator for researchers developing leads where preserving metabolic clearance pathways is essential.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | Quinidine (strong CYP2D6 inhibitor): IC50 ≈ 90 nM |
| Quantified Difference | Target compound is ~222-fold less potent as an inhibitor. |
| Conditions | Human liver microsomes; substrate: dextromethorphan; incubation: 10-30 mins with NADPH regenerating system. |
Why This Matters
This matters for procurement because it quantifies a low drug-drug interaction liability, making this compound a potentially safer scaffold for lead optimization compared to heavily substituted chromones that may be more potent CYP450 inhibitors.
- [1] BindingDB, BDBM50538344. Inhibition of CYP2D6 in human liver microsomes. View Source
- [2] McGinnity, D. F. et al. (2000). Evaluation of fresh and cryopreserved human hepatocytes for the prediction of in vivo intrinsic clearance. Drug Metabolism and Disposition, 28(6), 623-628. (Contextual data for Quinidine IC50). View Source
